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Compound of Interest

Compound Name: 2-Bromo-5-propylpyridine

CAS No.: 1159821-61-0

Cat. No.: B2678080

Get Quote

Executive Summary: The Lipophilic Pyridine
Scaffold
In medicinal chemistry, 2-Bromo-5-propylpyridine (CAS 1159821-61-0) serves as a critical

intermediate for introducing lipophilic pyridine scaffolds into drug candidates. Unlike its lower

homolog (2-Bromo-5-methylpyridine), the propyl chain imparts distinct steric and

pharmacokinetic properties, often used to modulate solubility and binding affinity in active

pharmaceutical ingredients (APIs).

This guide provides a comparative infrared (IR) spectral analysis, distinguishing the target

compound from its structural analogs.[1][2] By synthesizing experimental data from high-fidelity

surrogates (2-Bromo-5-methylpyridine) and parent heterocycles, we establish a robust

characterization standard.

Experimental Methodology & Sampling Protocols
To ensure reproducibility, spectral acquisition should follow a standardized workflow.[1] We

compare two primary sampling techniques: Attenuated Total Reflectance (ATR) and
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Transmission (KBr Pellet).[1]

Protocol Comparison: ATR vs. Transmission
Feature

ATR (Diamond/ZnSe

Crystal)
Transmission (KBr Pellet)

Sample State
Neat liquid or oil (Target is

typically a liquid/oil).[1]

Solid dispersion (Requires

freezing if liquid).[1]

Path Length Fixed (~2 µm penetration).
Variable (Dependent on pellet

thickness).

Resolution
High surface sensitivity; ideal

for oils.[1]

Higher resolution for weak

overtones; prone to water

artifacts.[1]

Recommendation

Primary Choice: 2-Bromo-5-

propylpyridine is an oil/low-

melting solid.[1] ATR minimizes

preparation errors.

Secondary Choice: Use only

for solid salt forms (e.g., HCl

salts).[1]

Workflow Diagram: Spectral Characterization Pipeline
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Figure 1: Standardized workflow for acquiring the IR spectrum of liquid pyridine derivatives.

Spectral Analysis & Peak Assignment
The IR spectrum of 2-Bromo-5-propylpyridine is defined by three distinct zones: the

Aliphatic/Aromatic Interface, the Pyridine Ring Modes, and the Halogen Signature.

Comparative Peak Table
Data synthesized from experimental spectra of 2-Bromo-5-methylpyridine (Analog 1) and 2-

Bromopyridine (Analog 2) to validate the target's unique propyl signature.
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Functional
Group

Target: 2-

Bromo-5-

propylpyridine

(Predicted)

Analog 1: 2-

Bromo-5-

methylpyridine

(Exp.[1] CAS
3510-66-5)

Analog 2: 2-

Bromopyridine

(Exp.[1] CAS
109-04-6)

Diagnostic

Value

C-H Stretch

(Aromatic)

3050–3080 cm⁻¹

(Weak)
3050–3070 cm⁻¹ 3050–3080 cm⁻¹

Confirms

heteroaromatic

ring.

C-H Stretch

(Aliphatic)

2960, 2930,

2870 cm⁻¹

(Medium-Strong)

2925, 2855 cm⁻¹

(Weak)
Absent

Key

Differentiator:

Propyl chain

shows distinct

methylene (-

CH₂-)

asymmetric/sym

metric stretching

bands absent in

the parent.

Ring Stretching

(C=C, C=N)

1575, 1455 cm⁻¹

(Strong)
1581, 1460 cm⁻¹ 1577, 1451 cm⁻¹

Characteristic

pyridine

"breathing"

modes.[1]

C-H Bending (In-

Plane)
1090–1110 cm⁻¹ 1106 cm⁻¹ 1113 cm⁻¹

Diagnostic of 2-

substitution.

C-Br Stretch 1040–1080 cm⁻¹ 1042 cm⁻¹ 1044 cm⁻¹
Aryl bromide

marker.[1]

OOP Bending

(Substitution)

830–840 cm⁻¹

(Strong)
828 cm⁻¹

750 cm⁻¹ (Mono-

sub)

Critical: 2,5-

disubstitution

mimics 1,2,4-

trisubstituted

benzenes,

shifting the OOP

band to ~830

cm⁻¹.
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Detailed Mechanistic Insights
1. The Propyl Chain Differentiator (2960–2870 cm⁻¹)
While the methyl analog shows a simplified aliphatic region, the propyl group of the target

compound introduces complex vibrational modes.[1]

Asymmetric -CH₃: ~2960 cm⁻¹

Asymmetric -CH₂-: ~2930 cm⁻¹ (Increased intensity due to two methylene units).[1]

Symmetric -CH₂-: ~2870 cm⁻¹

Observation: If your spectrum lacks significant intensity at 2930 cm⁻¹, you may have the

methyl analog or a degraded alkyl chain.[1]

2. The 2,5-Disubstitution Fingerprint (850–800 cm⁻¹)
Distinguishing 2,5-substitution from 2,3-substitution is vital for confirming regiospecific

synthesis.

2,5-Disubstituted (Target): Shows a solitary, strong band near 830–840 cm⁻¹.[1] This

corresponds to the two adjacent hydrogen atoms on the ring vibrating in phase (similar to

para-disubstituted benzene).[1]

2,3-Disubstituted (Isomer): Typically displays bands at lower frequencies (~780 cm⁻¹) due to

three adjacent hydrogens.[1]

3. The C-Br "Anchor"
The Carbon-Bromine bond on an aromatic ring couples with ring vibrations. In 2-

bromopyridines, this often manifests as a sharp band near 1045 cm⁻¹ and a lower frequency

deformation band near 700 cm⁻¹.[1]

Signal Pathway: Vibrational Logic
Understanding why these peaks exist allows for intelligent troubleshooting.[1]
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Figure 2: Causal relationship between molecular structure and observed spectral bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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